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Compound of Interest

Compound Name: 4,4'-Diamino-2,2'-difluorobiphenyl

Cat. No.: B3025600 Get Quote

An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl (CAS 316-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview
4,4'-Diamino-2,2'-difluorobiphenyl, also known as 2,2'-difluorobenzidine, is a fluorinated

aromatic diamine that serves as a critical building block in advanced materials science. Its

strategic importance lies in its role as a monomer for the synthesis of high-performance

fluorinated polyimides. The introduction of fluorine atoms at the 2 and 2' positions of the

biphenyl core imparts a unique combination of properties, including enhanced thermal stability,

improved solubility, reduced dielectric constant, and high optical transparency to the resulting

polymers.[1][2][3]

This guide provides a comprehensive technical overview of the properties, synthesis, and

applications of 4,4'-Diamino-2,2'-difluorobiphenyl, with a focus on its utility for professionals

in research and development. While publicly available data on this specific compound is

limited, this document synthesizes known information and provides expert-driven protocols and

characterization insights based on established chemical principles and data from closely

related analogues.

Physicochemical and Spectroscopic Properties
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The intrinsic properties of 4,4'-Diamino-2,2'-difluorobiphenyl dictate its behavior in chemical

synthesis and the performance of materials derived from it.

Physicochemical Data
Quantitative data for this compound is not extensively reported in peer-reviewed literature; the

values below are compiled from chemical supplier databases and require experimental

verification for critical applications.

Property Value Source

CAS Number 316-64-3 [4]

Molecular Formula C₁₂H₁₀F₂N₂ [4]

Molecular Weight 220.22 g/mol [4]

Appearance Solid, powder [5]

Melting Point 115-116 °C [6]

Boiling Point 346.9 ± 37.0 °C (Predicted) [6]

Density 1.313 ± 0.06 g/cm³ (Predicted) [6]

Solubility

Soluble in polar aprotic

solvents (e.g., DMSO, NMP,

DMAc)

[7]

Spectroscopic Characterization (Predicted)
While experimental spectra are not readily available, the expected spectroscopic signatures

can be predicted based on the molecule's structure. These predictions are invaluable for

reaction monitoring and quality control.

¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region

(approx. 6.5-7.5 ppm). Due to the molecule's symmetry, three distinct signals corresponding

to the protons at the 3,3'-, 5,5'-, and 6,6'- positions would be anticipated. The signals will

exhibit coupling to both adjacent protons and the fluorine atoms (³JHF and ⁴JHF), leading to
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complex splitting patterns (e.g., doublet of doublets or multiplets). The amino (-NH₂) protons

would appear as a broad singlet, the position of which is solvent-dependent.

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to

symmetry. The carbons directly bonded to fluorine (C2, C2') will appear as doublets with a

large ¹JCF coupling constant (typically >240 Hz). The carbons adjacent (C1, C1' and C3,

C3') and meta (C4, C4' and C6, C6') to the fluorine atoms will also exhibit smaller C-F

couplings.

¹⁹F NMR: The fluorine spectrum is expected to show a single signal for the two equivalent

fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to

-140 ppm relative to CFCl₃.[8]

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the

primary amine groups (typically a doublet around 3350-3450 cm⁻¹). Aromatic C-H stretching

will be observed above 3000 cm⁻¹. Strong C-N stretching bands (around 1250-1350 cm⁻¹)

and C-F stretching bands (around 1100-1250 cm⁻¹) are also expected. The N-H bending

vibration should appear near 1600 cm⁻¹.

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent

molecular ion (M⁺) peak at m/z = 220. Subsequent fragmentation may involve the loss of

amino groups and fluorine atoms.

Synthesis Protocol: A Proposed Workflow
A detailed, validated synthesis protocol for 4,4'-Diamino-2,2'-difluorobiphenyl is not

prominently published. However, a reliable synthetic route can be constructed based on well-

established organometallic and reduction reactions. The most logical approach involves a two-

step process starting from a commercially available precursor.
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Step 1: Ullmann Coupling
Step 2: Catalytic Reduction

2-Chloro-1-nitrobenzene 2,2'-Dinitro-biphenyl

Cu powder, Sand
High Temp. (~220 °C) 4,4'-Diamino-2,2'-difluorobiphenyl

(Target Compound)

SnCl2·2H2O, HCl
 or H2, Pd/C

4,4'-Diamino-2,2'-
difluorobiphenyl

Poly(amic acid) Intermediate

Aromatic Dianhydride
(e.g., PMDA, 6FDA)

Polar Aprotic Solvent
(e.g., NMP, DMAc)
Room Temperature

Fluorinated Polyimide

Thermal or Chemical
Imidization (Dehydration)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4,4'-Diamino-2,2'-difluorobiphenyl CAS number 316-64-
3 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025600#4-4-diamino-2-2-difluorobiphenyl-cas-
number-316-64-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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